molecular formula C25H18ClN5O3 B2885515 N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950357-33-2

N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2885515
CAS No.: 950357-33-2
M. Wt: 471.9
InChI Key: KPGNVACISIHZER-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H18ClN5O3 and its molecular weight is 471.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Oxazoles, closely related to benzoxazoles, have been used as activated carboxylates in the synthesis of various compounds, including macrolides (Wasserman et al., 1981).
  • Nitrogen heterocycles like triazoles have been evaluated for antioxidant and antitumor activities, showcasing the potential biomedical applications of these compounds (El-Moneim et al., 2011).
  • The synthesis of various 1,2,4-triazole derivatives has been explored for their antimicrobial activities, indicating the relevance of such compounds in pharmaceutical research (Bektaş et al., 2007).

Molecular Structure and Properties

  • The study of aromatic polyamides with benzoxazole groups in the main chain has provided insights into the synthesis and characterization of polymers with enhanced properties (Marcos‐Fernández et al., 2001).
  • Investigations into the synthesis of triazole derivatives have contributed to the development of new compounds with potential antimicrobial and antitumor applications (Abd El-Moneim et al., 2015).

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O3/c1-14-23(25(33)27-19-9-5-16(6-10-19)15(2)32)28-30-31(14)20-11-12-22-21(13-20)24(34-29-22)17-3-7-18(26)8-4-17/h3-13H,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGNVACISIHZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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